7-bromoimidazo[4,3-b][1,3]thiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

This brominated heterocycle features a fused imidazole-thiazole core, a privileged scaffold for kinase inhibition. The 7-bromo handle enables facile Suzuki-Miyaura coupling for SAR studies, offering a unique electronic profile distinct from other isomers. Ideal for lead optimization targeting B-RAF/RAF1 kinases.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
CAS No. 208722-28-5
Cat. No. B6235559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromoimidazo[4,3-b][1,3]thiazole
CAS208722-28-5
Molecular FormulaC5H3BrN2S
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CSC2=C(N=CN21)Br
InChIInChI=1S/C5H3BrN2S/c6-4-5-8(3-7-4)1-2-9-5/h1-3H
InChIKeyZBBPDHZTQRZZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoimidazo[4,3-b][1,3]thiazole (CAS 208722-28-5): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Bromoimidazo[4,3-b][1,3]thiazole (CAS 208722-28-5) is a brominated heterocyclic compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol, featuring a fused imidazole-thiazole bicyclic core [1]. This scaffold is a recognized privileged structure in medicinal chemistry, particularly valued for yielding compounds with potent kinase inhibitory activity [2]. The presence of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, making it a critical intermediate for structure-activity relationship (SAR) studies and lead optimization programs targeting kinase-driven diseases [3].

Procurement Alert: Why 7-Bromoimidazo[4,3-b][1,3]thiazole Cannot Be Substituted with Generic Imidazothiazoles


Substituting 7-bromoimidazo[4,3-b][1,3]thiazole with other imidazothiazole isomers or halogen analogs is not chemically or pharmacologically equivalent. The specific [4,3-b] ring fusion pattern and the position of the bromine atom are critical determinants of both synthetic utility and biological target engagement. For example, the 7-bromo substitution provides a unique electronic profile and steric environment that differs significantly from the 6-bromo[2,1-b] or 3-bromo[5,1-b] isomers, directly impacting the regioselectivity of downstream cross-coupling reactions and the binding affinity to kinase ATP-binding pockets [1]. Furthermore, halogen-dependent differences in computed physicochemical properties, such as LogP, influence the drug-likeness and membrane permeability of the final lead compounds, making the bromo variant a distinct and non-interchangeable starting material [2].

Quantitative Differentiation Guide: 7-Bromoimidazo[4,3-b][1,3]thiazole vs. Structural Analogs


Regiospecific Synthetic Utility: 7-Bromo Substitution Enables Selective Cross-Coupling Reactions

The 7-bromo substituent on the imidazo[4,3-b][1,3]thiazole scaffold provides a site for selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This regiospecific reactivity is not equally accessible with the 3-bromo[5,1-b] isomer, where the bromine is positioned on a different carbon with altered electronic properties [1]. This positional difference leads to a distinct reactivity profile, making the 7-bromo compound the preferred intermediate for introducing aryl or amine functionalities at that specific location.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Optimized Physicochemical Profile: Bromine's Impact on Lipophilicity vs. Chloro and Iodo Analogs

The choice of halogen at the 7-position directly influences the lipophilicity (LogP) of the compound, a key parameter for drug-likeness and membrane permeability. The 7-bromoimidazo[4,3-b][1,3]thiazole exhibits a computed XLogP3-AA value of 2.9 [1]. While direct LogP data for the 7-chloro and 7-iodo analogs are not available from the same source, this value can be contextually compared to general halogen effects. Typically, replacing bromine with chlorine decreases LogP, while iodine increases it. The bromine analog offers an intermediate lipophilicity that is often desirable for balancing solubility and permeability in early-stage drug candidates.

Drug Design ADME Physicochemical Properties

Molecular Scaffold Validation: The [4,3-b] Fusion Pattern is a Proven Kinase Inhibitor Motif

The imidazo[4,3-b][1,3]thiazole scaffold is a validated core for developing potent kinase inhibitors. A series of derivatives based on this core have demonstrated high potency against V600E-B-RAF kinase, a key target in melanoma, with the most potent analog (compound 1zb) achieving an IC50 of 0.978 nM [1]. This provides class-level evidence that the [4,3-b] fusion pattern is capable of engaging kinase ATP-binding pockets with high affinity. While this specific compound's activity is not reported, it serves as a direct precursor for synthesizing analogs within this highly active chemical series.

Kinase Inhibition Cancer Research SAR Studies

High-Value Application Scenarios for 7-Bromoimidazo[4,3-b][1,3]thiazole in R&D and Industrial Sourcing


Precursor for Targeted Kinase Inhibitor Libraries

This compound is ideally suited as a starting material for synthesizing focused libraries of kinase inhibitors, particularly those targeting the B-RAF and RAF1 kinases. The 7-bromo handle allows for the facile introduction of diverse chemical moieties to explore SAR around the imidazothiazole core [1].

Synthetic Intermediate for Advanced Heterocyclic Building Blocks

The bromine atom at the 7-position is a strategic site for performing Suzuki-Miyaura cross-coupling reactions to generate more complex, arylated imidazothiazole derivatives. These advanced intermediates are valuable for medicinal chemistry programs seeking to optimize potency and selectivity [2].

Physicochemical Probe for Optimizing Drug-Like Properties

Researchers can utilize this compound to synthesize analogs and study the impact of the bromine substituent on key ADME properties, such as lipophilicity (LogP) and metabolic stability, in comparison to chloro or iodo analogs [3]. This allows for the rational design of lead compounds with improved pharmacokinetic profiles.

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